2-Bromo-4-isobutoxyaniline
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Overview
Description
2-Bromo-4-isobutoxyaniline is an organic compound with the molecular formula C10H14BrNO It is a brominated aniline derivative, characterized by the presence of a bromine atom at the second position and an isobutoxy group at the fourth position on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isobutoxyaniline typically involves the bromination of 4-isobutoxyaniline. The process can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-isobutoxyaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines.
Scientific Research Applications
2-Bromo-4-isobutoxyaniline has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isobutoxyaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the isobutoxy group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.
4-Bromo-2-isobutoxyaniline: Positional isomer with bromine and isobutoxy groups at different positions.
2-Chloro-4-isobutoxyaniline: Chlorine atom instead of bromine.
Uniqueness: 2-Bromo-4-isobutoxyaniline is unique due to the specific positioning of the bromine and isobutoxy groups, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted synthesis and specific applications in various fields.
Properties
IUPAC Name |
2-bromo-4-(2-methylpropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-7(2)6-13-8-3-4-10(12)9(11)5-8/h3-5,7H,6,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNAPYSYNYFVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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